molecular formula C12H15NO5 B2573379 4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acid CAS No. 184033-42-9

4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acid

Cat. No.: B2573379
CAS No.: 184033-42-9
M. Wt: 253.254
InChI Key: JFWQHAPICIFSGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acid is a benzoic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the para position and a hydroxyl group at the ortho position. This compound is primarily utilized in organic synthesis as a building block for peptide coupling or as a protective group intermediate. The Boc group enhances stability during synthetic procedures, while the hydroxyl group contributes to polarity and hydrogen-bonding capacity, influencing solubility and reactivity .

Properties

IUPAC Name

2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-12(2,3)18-11(17)13-7-4-5-8(10(15)16)9(14)6-7/h4-6,14H,1-3H3,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWQHAPICIFSGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous medium or in organic solvents like tetrahydrofuran (THF) at ambient temperature . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and peptide synthesis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acid involves the protection of amino groups, which prevents unwanted side reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amino group. This selective protection and deprotection mechanism is crucial in peptide synthesis and other organic transformations .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name CAS No. Substituent Positions Functional Groups Molecular Weight Key Properties
4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acid (Target) Not explicitly provided C4: Boc-amino; C2: hydroxyl -NHBoc, -OH, -COOH ~265 (estimated) High polarity due to -OH; acidic (pKa ~2-3 for -COOH)
5-{[(tert-Butoxycarbonyl)amino]-2-methylbenzoic acid 143617-90-7 C5: Boc-amino; C2: methyl -NHBoc, -CH3, -COOH 251.28 Reduced polarity vs. target; increased lipophilicity (logP ~2.5)
4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid 33233-67-9 C4: Boc-aminomethyl -CH2NHBoc, -COOH 265.30 Enhanced steric bulk; lower acidity (pKa ~4.5)
4-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid 895577-21-6 C4: Boc-aminoethyl -CH2CH2NHBoc, -COOH 279.33 Flexible ethyl linker; moderate solubility in aprotic solvents

Key Observations :

  • Polarity and Solubility : The hydroxyl group in the target compound increases aqueous solubility compared to methyl or ethyl substituents in analogs like 143617-90-7 or 895577-21-6 .
  • Acidity: The ortho-hydroxyl group lowers the pKa of the carboxylic acid (~2-3) relative to non-hydroxylated analogs (e.g., 33233-67-9, pKa ~4.5) due to intramolecular hydrogen bonding .
  • Synthetic Utility: The Boc group in all compounds facilitates protection/deprotection strategies, but steric hindrance varies. For example, the ethyl-linked 895577-21-6 offers greater conformational flexibility in coupling reactions compared to the rigid aminomethyl analog 33233-67-9 .

Reactivity in Peptide Coupling

  • Target Compound : The hydroxyl group at C2 may participate in side reactions (e.g., esterification) under acidic conditions, necessitating careful reaction optimization .
  • Methyl-Substituted Analog (143617-90-7) : The absence of -OH reduces unwanted side reactions, making it preferable for high-yield amide bond formation .
  • Aminomethyl Analog (33233-67-9): The Boc-aminomethyl group enables direct incorporation into peptide backbones but requires deprotection under strong acids (e.g., TFA), limiting compatibility with acid-sensitive substrates .

Biological Activity

4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acid (Boc-AHBA) is a compound belonging to the class of benzoic acids and derivatives. It features a tert-butoxycarbonyl (Boc) protecting group linked to an amino group, which is further connected to a hydroxybenzoic acid moiety. This compound is significant in organic synthesis, particularly in peptide synthesis, and is utilized in biological studies concerning enzyme mechanisms and protein interactions.

The biological activity of Boc-AHBA primarily revolves around its role as a building block in organic synthesis. The Boc group serves as a protective agent for amino groups, preventing unwanted side reactions during chemical transformations. This selective protection allows for controlled release of the amino group under acidic conditions, which is crucial in peptide synthesis and other organic reactions.

Applications in Research

Boc-AHBA has been employed in various research applications:

  • Enzyme Mechanisms : It aids in studying the interactions between enzymes and substrates, providing insights into catalytic mechanisms.
  • Protein Interactions : The compound is utilized to investigate protein-ligand interactions, contributing to the understanding of biochemical pathways.
  • Drug Development : Researchers are exploring its potential as a precursor for pharmaceutical compounds, particularly those targeting specific biological pathways.

Case Studies and Research Findings

Several studies have highlighted the biological significance of Boc-AHBA:

  • Enzyme Inhibition Studies : Research demonstrated that Boc-AHBA could act as an inhibitor for certain enzymes, showcasing its potential in drug design. For instance, it was found to inhibit the activity of enzymes involved in metabolic pathways relevant to cancer .
  • Peptide Synthesis : In peptide chemistry, Boc-AHBA has been used successfully as a building block for synthesizing peptides with specific biological activities. Its ability to protect amino groups allows for multi-step synthesis without side reactions.
  • Antimicrobial Activity : Preliminary studies indicated that derivatives of Boc-AHBA exhibit antimicrobial properties against various bacterial strains, suggesting potential applications in developing new antibiotics .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acidStructureEnzyme inhibitor; peptide synthesis
4-{[(Tert-butoxy)carbonyl]amino}piperidine-4-carboxylic acidStructurePotential drug candidate
4-{4-[(Tert-butoxy)carbonyl]amino]-2,2-bis(ethoxycarbonyl)butyl}phenylsulfamic acidStructureInvestigated for anti-cancer activity

The table above compares Boc-AHBA with similar compounds, highlighting their structural differences and biological activities.

Q & A

Q. What are the standard synthetic routes for 4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acid?

  • Methodological Answer : The compound is synthesized via sequential protection and coupling steps. A typical route involves:
  • Boc protection : Reacting the amino group with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃ or DMAP) in anhydrous solvents like THF or DCM .
  • Carboxylic acid activation : The hydroxybenzoic acid moiety is introduced using coupling agents like DCC or EDC, followed by purification via column chromatography or recrystallization .
  • Critical parameters include solvent choice (polar aprotic solvents enhance reactivity), temperature control (0–25°C to minimize side reactions), and inert atmosphere to prevent hydrolysis .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR spectroscopy : Confirms structural integrity, particularly the Boc group (δ 1.4 ppm for tert-butyl protons) and aromatic protons (δ 6.5–8.0 ppm) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) and detects impurities .
  • HPLC : Assesses purity (>95% is typical for research-grade material) using reverse-phase columns (C18) and UV detection at 254 nm .

Q. What are the primary research applications of this compound?

  • Methodological Answer :
  • Peptide synthesis : Serves as a Boc-protected intermediate for introducing aromatic amino acid derivatives into peptide chains .
  • Enzyme inhibition studies : The hydroxybenzoic acid moiety may act as a pharmacophore in designing inhibitors for hydrolases or oxidoreductases .
  • Medicinal chemistry : Used to develop prodrugs or modify pharmacokinetic properties (e.g., solubility, stability) of lead compounds .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

  • Methodological Answer :
  • Design of Experiments (DOE) : A 2³ factorial design evaluates three factors (temperature, solvent polarity, catalyst concentration) to maximize yield. For example:
FactorLow Level (-1)High Level (+1)
Temperature (°C)025
Solvent (DMF:THF)1:33:1
Catalyst (mol%)515
  • Response surface methodology (RSM) identifies optimal conditions, reducing trial runs by 50% while improving yield by 20% .

Q. How to address discrepancies between spectroscopic data and computational models?

  • Methodological Answer :
  • Cross-validation : Use IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for Boc) and X-ray crystallography for absolute configuration .
  • Computational refinement : Adjust DFT parameters (e.g., B3LYP/6-31G* basis set) to align HOMO/LUMO profiles with experimental UV-Vis data .
  • Error analysis : Compare calculated vs. observed NMR chemical shifts using software like ACD/Labs or Gaussian .

Q. What strategies enhance the compound’s stability during storage?

  • Methodological Answer :
  • Storage conditions : Store at –20°C under argon in amber vials to prevent photodegradation and hydrolysis of the Boc group .
  • Derivatization : Convert the free carboxylic acid to a methyl ester or amide derivative for improved shelf life .
  • Lyophilization : Freeze-dry the compound to remove residual solvents, reducing decomposition rates .

Q. How to modify the compound’s structure to improve bioactivity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., –NO₂) at the 5-position of the benzoic acid to enhance enzyme-binding affinity .
  • Computational docking : Use AutoDock Vina to predict interactions with target proteins (e.g., COX-2), guiding substituent placement .
  • Bioisosteric replacement : Replace the hydroxy group with a sulfonamide (–SO₂NH₂) to improve metabolic stability .

Data Contradiction Analysis

Q. How to resolve conflicting solubility data reported in literature?

  • Methodological Answer :
  • Standardize protocols : Measure solubility in buffered solutions (pH 7.4) using UV-Vis spectrophotometry at λ_max = 270 nm.
  • Control variables : Document solvent lot numbers, temperature (±0.1°C), and agitation speed to ensure reproducibility .
  • Meta-analysis : Compare datasets from multiple sources (e.g., PubChem, ECHA) to identify outliers and consensus values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.